molecular formula C23H23ClN4O4S B11334871 N-{3'-acetyl-1-[3-(2-chlorophenoxy)propyl]-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide

N-{3'-acetyl-1-[3-(2-chlorophenoxy)propyl]-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide

Cat. No.: B11334871
M. Wt: 487.0 g/mol
InChI Key: GMEQXBIWNCCUAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3’-acetyl-1-[3-(2-chlorophenoxy)propyl]-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide is a complex organic compound that features a spirocyclic indole-thiadiazole core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of multiple functional groups, such as acetyl, chlorophenoxy, and acetamide, contributes to its diverse reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3’-acetyl-1-[3-(2-chlorophenoxy)propyl]-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole core, followed by the introduction of the thiadiazole ring. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-{3’-acetyl-1-[3-(2-chlorophenoxy)propyl]-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The indole and thiadiazole rings can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA).

    Reduction: Reduction of the carbonyl groups can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: MCPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{3’-acetyl-1-[3-(2-chlorophenoxy)propyl]-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3’-acetyl-1-[3-(2-chlorophenoxy)propyl]-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3’-acetyl-1-[3-(2-chlorophenoxy)propyl]-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide is unique due to its spirocyclic structure and the presence of multiple functional groups, which confer diverse reactivity and potential biological activities. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H23ClN4O4S

Molecular Weight

487.0 g/mol

IUPAC Name

N-[4-acetyl-1'-[3-(2-chlorophenoxy)propyl]-5'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide

InChI

InChI=1S/C23H23ClN4O4S/c1-14-9-10-19-17(13-14)23(28(16(3)30)26-22(33-23)25-15(2)29)21(31)27(19)11-6-12-32-20-8-5-4-7-18(20)24/h4-5,7-10,13H,6,11-12H2,1-3H3,(H,25,26,29)

InChI Key

GMEQXBIWNCCUAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C23N(N=C(S3)NC(=O)C)C(=O)C)CCCOC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.